

"isopropoxy(phenyl)silane CAS number and structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropoxy(phenyl)silane*

Cat. No.: B13348908

[Get Quote](#)

An In-depth Technical Guide to **Isopropoxy(phenyl)silane**

Introduction

Isopropoxy(phenyl)silane, also known by its synonym RubenSilane, is an organosilicon compound with increasing significance in synthetic chemistry and materials science.^{[1][2]} It serves as a highly efficient stoichiometric reductant in various chemical transformations, most notably in metal-catalyzed hydrofunctionalization reactions.^[3] Its unique properties allow for milder reaction conditions, lower catalyst loadings, and a broader tolerance of functional groups compared to other silanes.^[3] Beyond its role as a reductant, **isopropoxy(phenyl)silane** is utilized as a versatile coupling agent and surface modifier, enhancing adhesion and hydrophobicity in coatings, adhesives, and composite materials.^[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development and materials science.

Chemical and Physical Properties

The fundamental properties of **isopropoxy(phenyl)silane** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	910037-63-7	[1]
Molecular Formula	C ₉ H ₁₄ OSi	[1]
Molecular Weight	166.29 g/mol	[1]
Appearance	Colorless to light yellow, clear liquid	[1] [2]
Density	0.926 g/mL	[1]
Refractive Index (n/D)	1.4799	
Purity	≥ 93% (GC) to >95.0% (GC)	[1] [2]
Storage Temperature	2-8°C	[4]

Chemical Structure

The structure of **isopropoxy(phenyl)silane** consists of a central silicon atom bonded to a phenyl group, an isopropoxy group, and two hydrogen atoms. This structure is key to its reactivity, particularly the Si-H bonds that are active in reduction reactions.

Structural Identifiers:

- SMILES String:--INVALID-LINK--C)c1ccccc1
- InChI:1S/C9H14OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,11H2,1-2H3
- InChI Key:XYMAHMLQCLMTDN-UHFFFAOYSA-N

Spectroscopic Data

While detailed spectra are not readily available in the initial search, the expected NMR signals can be inferred from the structure.

Spectroscopy	Expected Signals
¹ H NMR	Signals corresponding to the phenyl protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the Si-H protons. The Si-H proton signal is expected to be a characteristic peak.
¹³ C NMR	Resonances for the aromatic carbons of the phenyl group, the methine carbon, and the methyl carbons of the isopropoxy group.
²⁹ Si NMR	A characteristic signal for the silicon atom.
IR Spectroscopy	Characteristic peaks for Si-H stretching, C-O stretching of the ether linkage, and aromatic C-H and C=C stretching from the phenyl group.

Experimental Protocols

Synthesis of Isopropoxy(phenyl)silane

A reported method for the synthesis of **isopropoxy(phenyl)silane** involves the reaction of phenylsilane with isopropanol.^[3] This solvolysis reaction can be catalyzed by copper(II) hexafluoroacetylacetone ($\text{Cu}(\text{hfac})_2$), yielding **isopropoxy(phenyl)silane** with **diisopropoxy(phenyl)silane** as a minor byproduct.^[3]

Materials:

- Phenylsilane
- Isopropanol
- Copper(II) hexafluoroacetylacetone ($\text{Cu}(\text{hfac})_2$)
- Anhydrous solvent (e.g., THF)
- Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

- Under an inert atmosphere, dissolve phenylsilane in the anhydrous solvent in a suitable reaction flask.
- Add a catalytic amount of copper(II) hexafluoroacetylacetone to the solution.
- Slowly add isopropanol to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress using techniques like GC or TLC.
- Upon completion, the solvent can be removed under reduced pressure.
- The crude product can be purified by distillation to yield pure **isopropoxy(phenyl)silane**.

Application in Metal-Catalyzed Alkene Reduction

Isopropoxy(phenyl)silane is an exceptional reductant for the metal-catalyzed hydrofunctionalization of alkenes.^[3] The following is a general protocol for its use in the hydrogenation of an alkene.

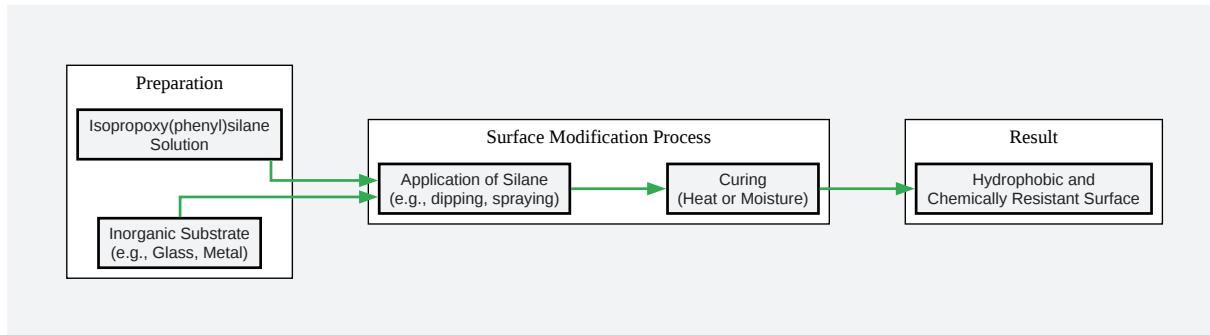
Materials:

- Alkene substrate
- **Isopropoxy(phenyl)silane**
- Metal catalyst (e.g., Mn(dpm)₃ or an iron-based catalyst)
- Oxidant (e.g., tert-Butyl hydroperoxide - TBHP)
- Solvent (aprotic solvents can be used with **isopropoxy(phenyl)silane**)^[3]

Procedure:

- In a reaction vessel, dissolve the alkene substrate in the chosen solvent.
- Add the metal catalyst to the solution.

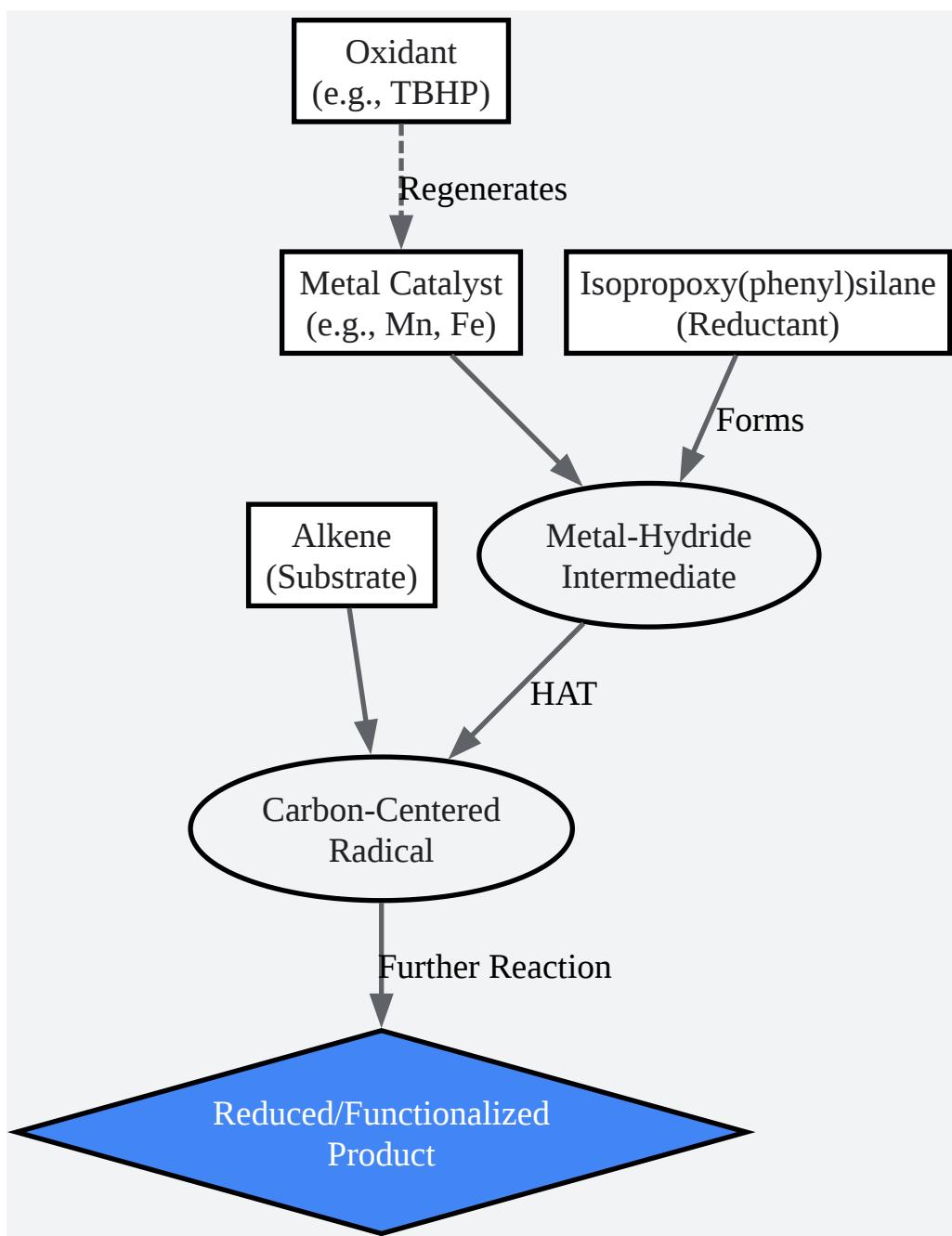
- Add **isopropoxy(phenyl)silane** as the stoichiometric reductant.
- Initiate the reaction by adding the oxidant (TBHP).
- Stir the reaction at the appropriate temperature (often room temperature is sufficient with this reductant) for the required time (e.g., 15-60 minutes).[3]
- Monitor the reaction for the consumption of the starting material.
- Upon completion, quench the reaction and work up as necessary to isolate the reduced product.


Applications

Isopropoxy(phenyl)silane has a range of applications in both research and industrial settings.

- Stoichiometric Reductant: It is highly effective in metal-catalyzed Mukaiyama hydrofunctionalizations, including alkene reduction, hydration, and hydroamination.[3] Its use allows for lower catalyst loadings, reduced reaction temperatures, and the use of diverse aprotic solvents.[3]
- Silane Coupling Agent: It enhances the adhesion between organic polymers and inorganic substrates, which is critical in the manufacturing of coatings, adhesives, and sealants.[1]
- Surface Modification: It is used to modify the surfaces of materials like glass, metals, and ceramics to improve hydrophobicity and chemical resistance.[1]
- Composite Materials: In composites, it improves the bonding between the matrix and reinforcement materials, leading to stronger and more resilient products.[1]
- Electronics: This chemical is employed in the development of advanced semiconductor materials.[1]
- Research Applications: It is a precursor for the synthesis of novel silane derivatives in materials science and nanotechnology research.[1]

Workflow and Pathways


The following diagram illustrates the general workflow for the application of **isopropoxy(phenyl)silane** as a surface modifying agent.

[Click to download full resolution via product page](#)

Caption: Workflow for surface modification using **isopropoxy(phenyl)silane**.

The following diagram illustrates the role of **isopropoxy(phenyl)silane** in a metal-catalyzed hydrofunctionalization reaction.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. イソプロポキシ(フェニル)シラン | Isopropoxy(phenyl)silane | 910037-63-7 | 東京化成工業株式会社 [tcichemicals.com]
- 3. Ph(i-PrO)SiH₂: An Exceptional Reductant for Metal-Catalyzed Hydrogen Atom Transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- To cite this document: BenchChem. ["isopropoxy(phenyl)silane CAS number and structure"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13348908#isopropoxy-phenyl-silane-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com